

Synthesis and Purification of Hexaethyldisiloxane: A Technical Guide

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Compound of Interest

Compound Name: Hexaethyldisiloxane

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This in-depth technical guide provides a comprehensive overview of the synthesis and purification of **hexaethyldisiloxane**, a valuable organosilicon compound utilized in various scientific and industrial applications. This document details the prevalent synthetic methodologies, purification protocols, and analytical characterization, with a focus on providing actionable information for laboratory and developmental settings.

Introduction

Hexaethyldisiloxane, with the chemical formula $C_{12}H_{30}OSi_2$, is a colorless liquid characterized by a central siloxane bond (Si-O-Si) flanked by two triethylsilyl groups. Its chemical inertness, thermal stability, and hydrophobic nature make it a versatile intermediate and building block in organic and materials chemistry. Applications range from its use in the synthesis of more complex organosilicon compounds to its role as a component in specialty lubricants and hydraulic fluids. This guide will focus on the practical aspects of its preparation and purification, ensuring a high degree of purity essential for research and development applications.

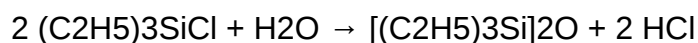
Synthesis of Hexaethyldisiloxane

The most common and straightforward method for the synthesis of **hexaethyldisiloxane** is the hydrolysis of triethylchlorosilane. This reaction proceeds via the formation of a transient triethylsilanol intermediate, which then undergoes condensation to yield the final disiloxane

product. An alternative, high-yield method involves the cobalt-catalyzed dehydrogenative coupling of triethylsilane and water.

Synthesis via Hydrolysis of Triethylchlorosilane

This method is widely employed due to the ready availability of the starting material and the simplicity of the reaction setup. The overall reaction is as follows:



Experimental Protocol:

A detailed, step-by-step experimental protocol for this synthesis is provided below.

- Materials:
 - Triethylchlorosilane ((C₂H₅)₃SiCl)
 - Deionized water
 - Diethyl ether (or other suitable organic solvent)
 - Saturated sodium bicarbonate solution
 - Anhydrous magnesium sulfate or sodium sulfate
- Equipment:
 - Round-bottom flask equipped with a magnetic stirrer and a dropping funnel
 - Condenser
 - Heating mantle
 - Separatory funnel
 - Distillation apparatus (for purification)
- Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a solution of triethylchlorosilane in an inert organic solvent such as diethyl ether.
- Cool the flask in an ice bath to moderate the reaction temperature.
- Slowly add a stoichiometric amount of deionized water to the stirred solution of triethylchlorosilane via the dropping funnel. The addition should be controlled to maintain a gentle reflux.
- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for a specified period (typically 1-2 hours) to ensure the reaction goes to completion.
- Transfer the reaction mixture to a separatory funnel and wash it sequentially with water and a saturated sodium bicarbonate solution to neutralize the hydrochloric acid byproduct.
- Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
- Filter the drying agent and remove the solvent from the filtrate by rotary evaporation.
- The crude **hexaethyldisiloxane** is then purified by fractional distillation.

Cobalt-Catalyzed Synthesis

A more recent and high-yielding method involves the use of a cobalt catalyst for the dehydrogenative coupling of triethylsilane with water. This method offers excellent yields under mild conditions.^[1]

Experimental Protocol:

- Materials:
 - Triethylsilane ((C₂H₅)₃SiH)
 - Degassed water
 - Cobalt catalyst (as specified in the literature)^[1]

- Potassium tert-butoxide (KOtBu)
- Dioxane (solvent)
- Procedure:
 - To an oven-dried Schlenk tube under a nitrogen atmosphere, add the cobalt catalyst, potassium tert-butoxide, and dioxane. Stir the mixture for 10 minutes at room temperature.
[1]
 - Add triethylsilane to the reaction mixture.[1]
 - Add degassed water and stir the reaction mixture at 60 °C in a preheated oil bath for two hours.[1]
 - After cooling the reaction mixture to room temperature, the solvent is evaporated under vacuum.[1]
 - The pure product can be isolated by column chromatography on silica gel.[1]

Purification of Hexaethyldisiloxane

Purification of the crude **hexaethyldisiloxane** is crucial to remove unreacted starting materials, byproducts, and residual solvent. Fractional distillation is the most effective method for obtaining high-purity **hexaethyldisiloxane**.

Experimental Protocol: Fractional Distillation

- Equipment:
 - Distillation flask
 - Fractionating column (e.g., Vigreux or packed column)
 - Condenser
 - Receiving flask
 - Heating mantle

- Vacuum source (optional, for reduced pressure distillation)
- Procedure:
 - Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
 - Place the crude **hexaethyldisiloxane** in the distillation flask with a few boiling chips.
 - Begin heating the flask gently.
 - Collect the fraction that distills at the boiling point of **hexaethyldisiloxane**. The boiling point at atmospheric pressure is approximately 231-234 °C. For sensitive applications or to avoid potential decomposition, distillation under reduced pressure is recommended.
 - Monitor the temperature at the head of the column. A stable temperature during distillation indicates the collection of a pure fraction.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and properties of **hexaethyldisiloxane**.

Table 1: Synthesis of **Hexaethyldisiloxane** - Reaction Parameters and Yields

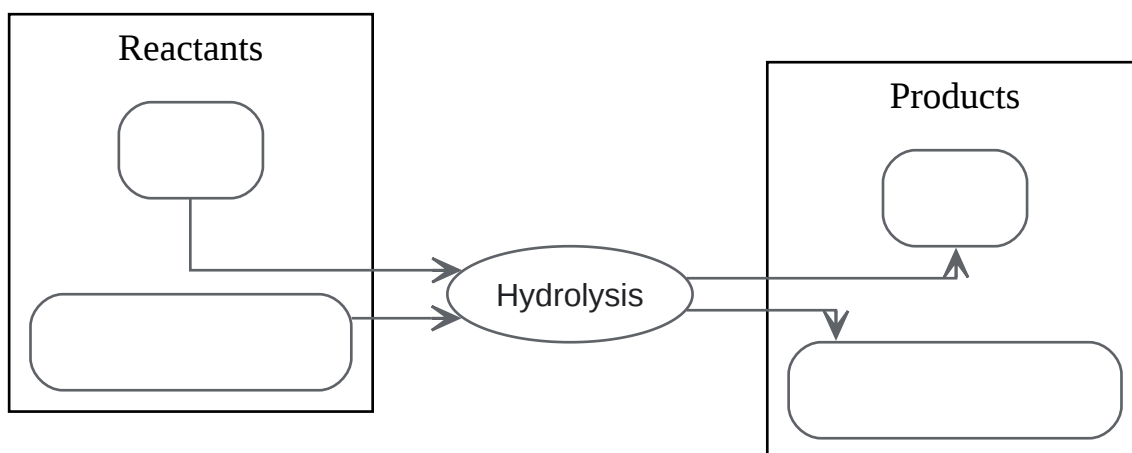
Synthesis Method	Starting Materials	Catalyst	Solvent	Reaction Temperature (°C)	Reaction Time (h)	Yield (%)	Reference
Hydrolysis	Triethylchlorosilane, Water	None	Diethyl ether	0 to RT	1-2	Typically moderate to high	General Method
Cobalt-Catalyzed	Triethylsilane, Water	Cobalt Complex	Dioxane	60	2	94	[1]

Table 2: Physicochemical and Spectroscopic Data of **Hexaethyldisiloxane**

Property	Value	Reference
Molecular Formula	C ₁₂ H ₃₀ OSi ₂	
Molecular Weight	246.54 g/mol	
Appearance	Colorless liquid	[1]
Boiling Point	231-234 °C @ 760 mmHg	
Density	~0.844 g/mL	
Refractive Index	~1.434	
¹ H NMR (400 MHz, CDCl ₃) δ (ppm)	0.98-0.94 (t, 18H, J = 8 Hz, CH ₃), 0.57-0.52 (q, 12H, J = 4 Hz, CH ₂ -Si)	[1]
¹³ C NMR (100.6 MHz, CDCl ₃) δ (ppm)	7.4 (CH ₃), 6.8 (CH ₂ -Si)	[1]

Mandatory Visualizations

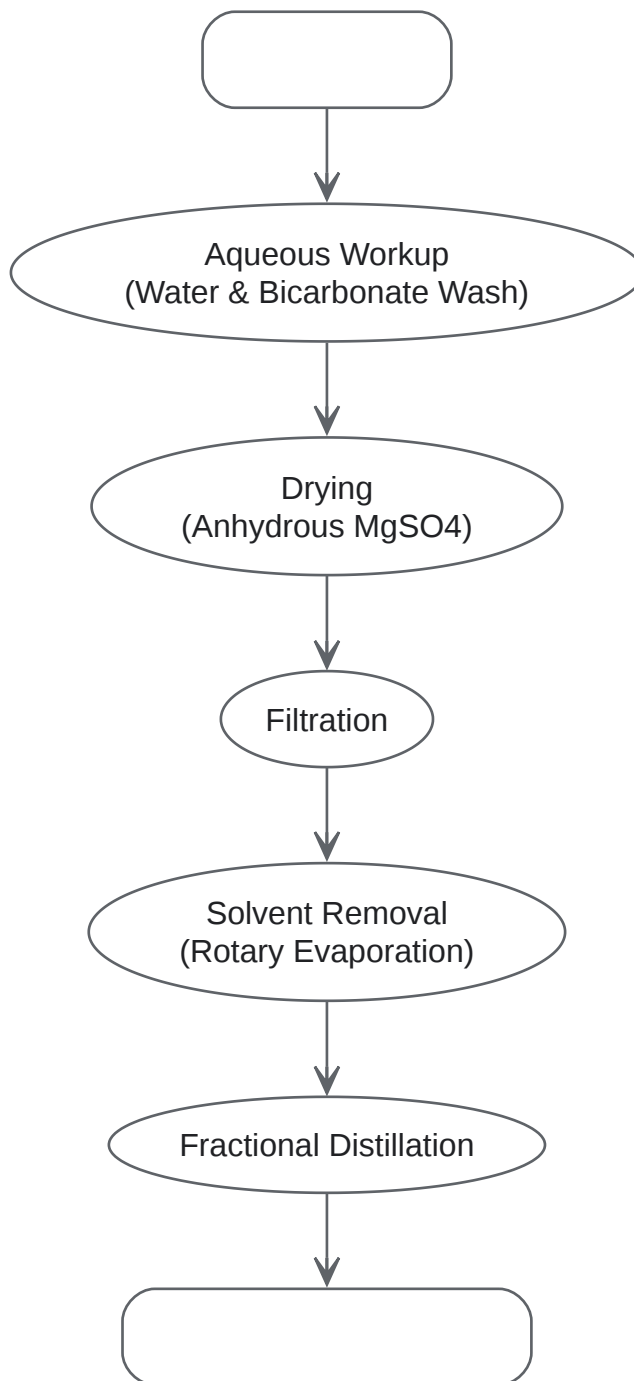
Synthesis of Hexaethyldisiloxane via Hydrolysis



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Caption: Hydrolysis of triethylchlorosilane to **hexaethyldisiloxane**.

Purification Workflow for Hexaethyldisiloxane



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Caption: Purification workflow for **hexaethyldisiloxane**.

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References

- 1. pubs.acs.org [pubs.acs.org]
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